molecular formula C7H6ClN3O B11775414 2-Chloro-4-ethoxypyrimidine-5-carbonitrile

2-Chloro-4-ethoxypyrimidine-5-carbonitrile

Cat. No.: B11775414
M. Wt: 183.59 g/mol
InChI Key: MOCXNGOBFQYZOG-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxypyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6ClN3O It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position, an ethoxy group at the fourth position, and a cyano group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxypyrimidine-5-carbonitrile typically involves the reaction of 2-chloro-4-hydroxypyrimidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with an ethoxy group. The resulting intermediate is then treated with cyanogen bromide to introduce the cyano group at the fifth position, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxamide or carboxylic acid under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed for hydrolysis reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Hydrolysis: Carboxamide or carboxylic acid derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

2-Chloro-4-ethoxypyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer properties, the compound has been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By binding to the active site of these enzymes, this compound can effectively block their activity, leading to the suppression of tumor cell growth and induction of apoptosis.

Comparison with Similar Compounds

2-Chloro-4-ethoxypyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:

    2-Chloro-4-methoxypyrimidine-5-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Chloro-4-ethoxypyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.

    2-Chloro-4-ethoxypyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

2-chloro-4-ethoxypyrimidine-5-carbonitrile

InChI

InChI=1S/C7H6ClN3O/c1-2-12-6-5(3-9)4-10-7(8)11-6/h4H,2H2,1H3

InChI Key

MOCXNGOBFQYZOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1C#N)Cl

Origin of Product

United States

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